1-Butyl-3,3-dimethylurea
Overview
Description
1-Butyl-3,3-dimethylurea is a chemical compound that participates in various chemical reactions due to its unique structure. Its significance lies in its applications in chemical synthesis and material science, where it serves as a precursor or intermediate in the formation of more complex molecules.
Synthesis Analysis
The synthesis of 1-Butyl-3,3-dimethylurea and related compounds involves Mannich reactions and other synthetic strategies. For instance, 1-n-Butyl-3-p-tosylurea does not incorporate secondary amines significantly in its normal Mannich reaction under alkaline conditions. Instead, compounds like 3-n-butyl-2-oxo-1, 5-di-p-tosyl-perhydro-1, 3, 5-triazine are mainly formed, usually in good yields (Ebi, Brain, & Udeala, 1996).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in understanding the molecular structure of 1-Butyl-3,3-dimethylurea derivatives. These analyses provide insights into the compound's geometry, electronic structure, and intermolecular interactions, crucial for predicting reactivity and designing further synthetic applications.
Chemical Reactions and Properties
1-Butyl-3,3-dimethylurea undergoes various chemical reactions, highlighting its versatility. For instance, its reactivity with carbon disulfide and subsequent alkylation leads to the synthesis of carbodithioates, illustrating its role in forming sulfur-containing compounds (El Ashry et al., 2011).
Scientific Research Applications
Application 1: NO Gas Capture
- Summary of Application : 1,3-Dimethylurea is used in the synthesis of ionic liquids for efficient and reversible capture of NO gas .
- Methods of Application : A series of ionic liquids was synthesized by 1,3-dimethylurea and tetrabutylphosphonium bromide with different mole ratios (1:1, 2:1, and 3:1). Their NO absorption and desorption properties were studied at a temperature from 30 to 70°C and atmospheric pressure .
- Results or Outcomes : These synthesized ionic liquids exhibited excellent reversibility and high NO solubility, such as 1.173 mol of absorbed NO/mol of ionic liquids (3:1) at 40°C and 101.3 kPa .
Application 2: Polymorphism Study
- Summary of Application : The presence of water in 1,3-dimethylurea (DMU) powder led to the large depression of the transition temperature between the two enantiotropically related polymorphic forms of DMU (Form II → Form I) from 58 °C to 25 °C .
- Methods of Application : The study involved the construction of the DMU–water temperature-composition phase diagram .
- Results or Outcomes : This case study shows that thermodynamics rather than kinetics is responsible for this significant temperature drop .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-butyl-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKHXXRLQIHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200658 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3,3-dimethylurea | |
CAS RN |
52696-91-0 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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